

1-(3-Methoxyphenyl)cyclopropanecarbonitrile

CAS number 74205-01-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	1-(3-
Compound Name:	<i>Methoxyphenyl)cyclopropanecarb</i>
	<i>onitrile</i>
Cat. No.:	B1391654

[Get Quote](#)

An In-depth Technical Guide to **1-(3-Methoxyphenyl)cyclopropanecarbonitrile** (CAS 74205-01-9)

Introduction: The Strategic Value of a Unique Scaffold

1-(3-Methoxyphenyl)cyclopropanecarbonitrile is a bifunctional organic molecule that has garnered interest as a versatile building block, particularly in the realm of medicinal chemistry and drug discovery. Its structure, which marries the rigid, three-dimensional geometry of a cyclopropane ring with the electronic and hydrogen-bonding potential of a nitrile group and a methoxy-substituted aromatic ring, offers a unique combination of properties. The cyclopropyl moiety is not merely a passive linker; its inherent ring strain and unique orbital characteristics can profoundly influence a drug candidate's metabolic stability, potency, membrane permeability, and binding conformation.^[1] The meta-substituted methoxy group provides a site for metabolic interaction and alters the electronic distribution of the phenyl ring, influencing molecular interactions.^[2] This guide provides an in-depth analysis of its synthesis, characterization, reactivity, and strategic applications for researchers and professionals in drug development.

Physicochemical and Spectroscopic Characterization

A precise understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis and research.

Physical and Chemical Properties

The key identifying and physical properties of **1-(3-Methoxyphenyl)cyclopropanecarbonitrile** are summarized below.

Property	Value	Source(s)
CAS Number	74205-01-9	[3] [4]
Molecular Formula	C ₁₁ H ₁₁ NO	[2]
Molecular Weight	173.21 g/mol	N/A
Boiling Point	325.3±35.0 °C (Predicted)	[5]

Spectroscopic Data: ¹H NMR Analysis

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides definitive structural confirmation. The reported spectral data is consistent with the assigned structure.[\[6\]](#)

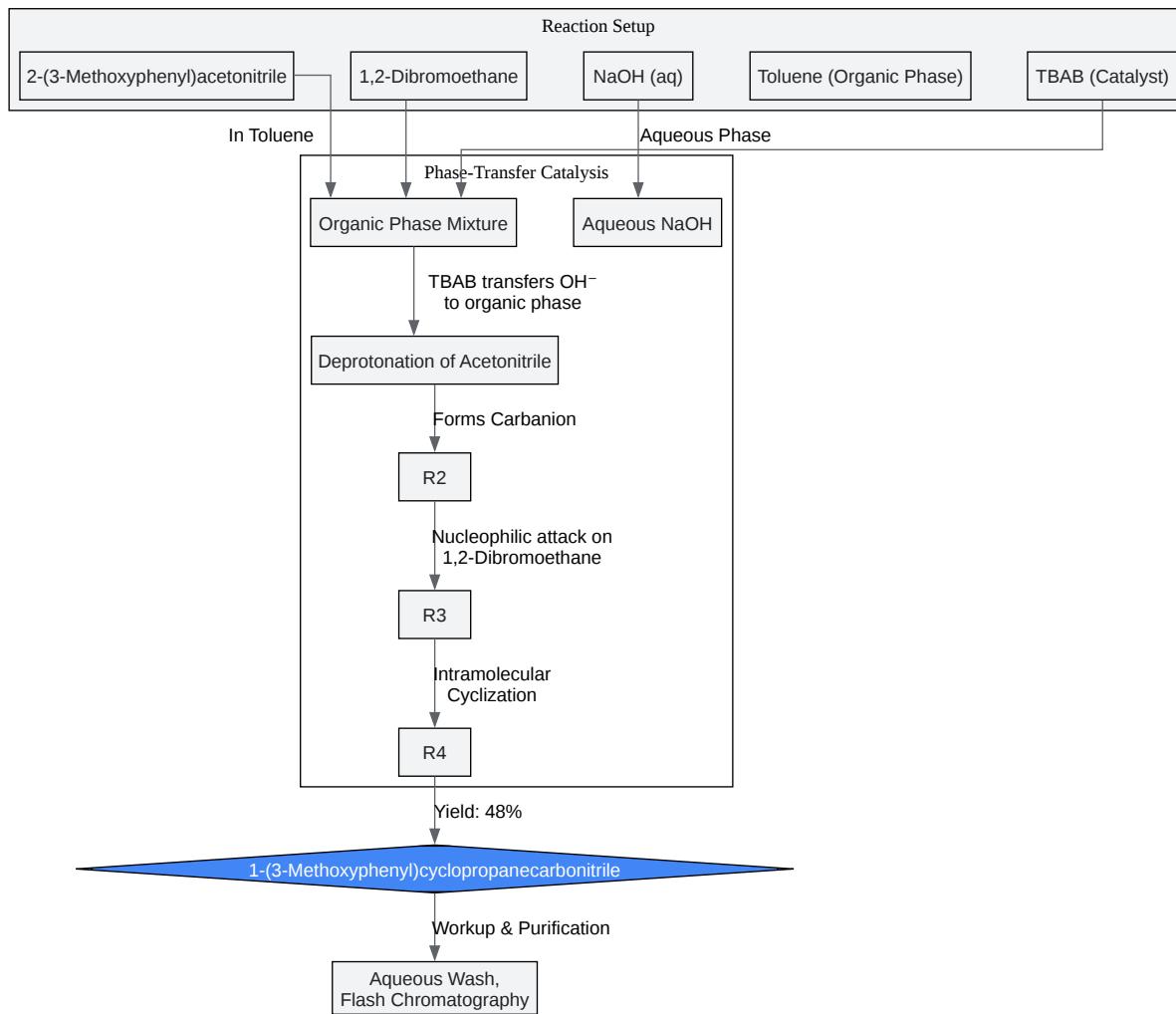
Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
1.38-1.44	m	2H	Cyclopropyl -CH ₂	These two protons are diastereotopic and part of the cyclopropane ring's methylene group.
1.69-1.76	m	2H	Cyclopropyl -CH ₂	These are the other two diastereotopic protons of the second methylene group in the cyclopropane ring.
3.83	s	3H	Methoxy -OCH ₃	The sharp singlet is characteristic of the three equivalent protons of the methoxy group.
6.74-6.96	m	3H	Aromatic C-H	These signals correspond to the protons on the methoxy-substituted phenyl ring.

7.22-7.31	m	1H	Aromatic C-H	This signal corresponds to the remaining proton on the aromatic ring.
-----------	---	----	--------------	---

Spectrum acquired in CDCl_3 at 500 MHz.^[6]

Synthesis and Mechanistic Insights: Phase-Transfer Catalyzed Cyclopropanation

The most direct and well-documented synthesis of **1-(3-Methoxyphenyl)cyclopropanecarbonitrile** proceeds via a [2+1] cyclopropanation reaction.^[6]


This method leverages the power of phase-transfer catalysis (PTC), a technique highly valued in industrial and pharmaceutical chemistry for its efficiency, scalability, and compatibility with aqueous and organic media.^[7]

The Rationale Behind Phase-Transfer Catalysis (PTC)

The core challenge in this synthesis is the reaction between an organic-soluble substrate, 2-(3-methoxyphenyl)acetonitrile, and an aqueous-soluble base, sodium hydroxide. These reactants exist in immiscible phases, severely limiting reaction rates. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), acts as a shuttle.^[8] The catalyst's lipophilic alkyl chains render it soluble in the organic phase, while its cationic head can pair with an anion (in this case, hydroxide or the deprotonated carbanion) and transport it into the organic phase where the reaction can occur.^{[7][8]}

Reaction Scheme & Mechanism

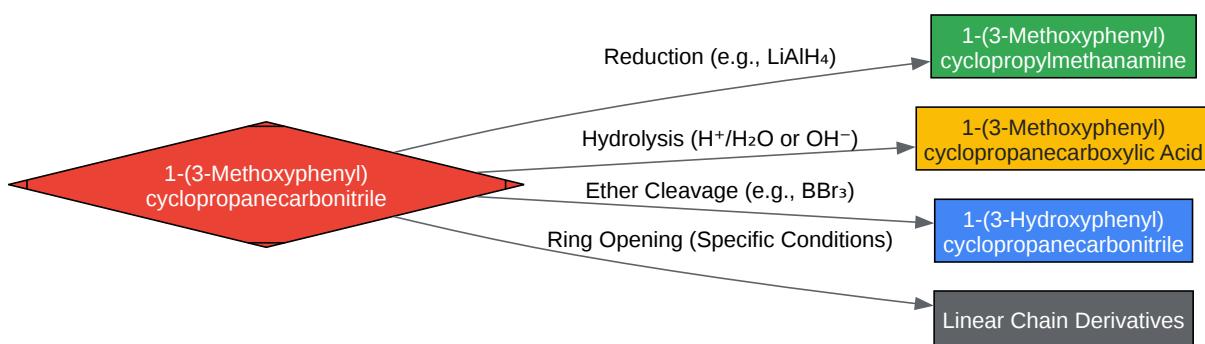
The reaction involves the deprotonation of the benzylic carbon of 2-(3-methoxyphenyl)acetonitrile by a strong base, followed by a double alkylation with 1,2-dibromoethane to form the cyclopropane ring.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-(3-Methoxyphenyl)cyclopropanecarbonitrile**.

Detailed Experimental Protocol

The following protocol is adapted from patent literature, providing a robust, self-validating methodology.[6]


- Reaction Setup: To a suitable reaction vessel, add 2-(3-methoxyphenyl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and tetrabutylammonium bromide (TBAB, 0.24 eq) in toluene.
- Base Addition: While stirring at room temperature (20 °C), add a 50% aqueous solution of sodium hydroxide (NaOH).
- Reaction: Stir the biphasic mixture vigorously at room temperature for 16 hours. The efficiency of the PTC is highly dependent on the stirring rate, which maximizes the interfacial area between the aqueous and organic phases.
- Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine. The washing steps remove the inorganic base and the catalyst.
- Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography (e.g., 0-60% ethyl acetate in heptanes) to afford the final product as an oil.[6] The reported yield for this protocol is 48%.[6]

Chemical Reactivity and Derivatization Potential

1-(3-Methoxyphenyl)cyclopropanecarbonitrile is a valuable synthetic intermediate precisely because its functional groups offer multiple handles for chemical modification. This allows for the systematic exploration of chemical space around a core scaffold, a key strategy in lead optimization.

- Nitrile Group Transformations: The nitrile is a versatile functional group. It can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), providing a key site for amide coupling or other amine-based chemistry. Alternatively, it can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (-COOH), another critical functional group for drug design.[2]

- Aromatic Ring Modification: The methoxy group ($-\text{OCH}_3$) can be cleaved using reagents like boron tribromide (BBr_3) to reveal a phenol ($-\text{OH}$). This phenolic hydroxyl can serve as a hydrogen bond donor or a handle for further functionalization.
- Cyclopropane Ring Opening: While generally stable, the strained cyclopropane ring can undergo ring-opening reactions under specific conditions, such as with strong electrophiles or via transition-metal catalysis, providing access to linear carbon chains.[9]

[Click to download full resolution via product page](#)

Caption: Potential derivatization pathways from the core scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a cyclopropyl ring is a well-established strategy in modern drug design to overcome common developmental hurdles.[1]

- Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in a comparable aliphatic chain, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.[1]
- Conformational Rigidity: The rigid nature of the cyclopropane ring restricts the conformational freedom of the molecule. This pre-organization for binding to a biological target can lead to

an entropic advantage and enhanced potency.[1]

- Improved Physicochemical Properties: The cyclopropyl group can act as a "lipophilic hydrogen bond donor" and can modulate pKa, potentially improving properties like cell permeability and reducing efflux by transporters like P-glycoprotein.[1]
- Scaffold for Complex Synthesis: As demonstrated in the reactivity section, **1-(3-Methoxyphenyl)cyclopropanecarbonitrile** serves as an excellent starting point for creating libraries of related compounds. The ability to modify the nitrile, the methoxy group, and the aromatic ring allows for systematic Structure-Activity Relationship (SAR) studies.[10][11]

Safety and Handling

No specific toxicological data for **1-(3-Methoxyphenyl)cyclopropanecarbonitrile** is readily available. However, based on data for structurally related compounds such as (3-Methoxyphenyl)acetonitrile and other aryl nitriles, appropriate precautions must be taken.[12][13]

- Potential Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[13]
[14] May cause skin, eye, and respiratory irritation.[12]
- Handling Recommendations:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]
 - Avoid breathing vapors, mist, or gas.[12]
 - Wash hands thoroughly after handling.[13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Conclusion

1-(3-Methoxyphenyl)cyclopropanecarbonitrile is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its synthesis via robust phase-transfer catalysis

makes it readily accessible. Its distinct functional groups provide a platform for diverse chemical modifications, enabling the exploration of new chemical entities. Most importantly, the embedded cyclopropyl scaffold offers a proven method for enhancing the drug-like properties of a molecule, addressing key challenges in potency, selectivity, and metabolic stability. This combination of synthetic accessibility, chemical versatility, and beneficial intrinsic properties ensures its continued relevance as a valuable building block in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(4-Ethoxyphenyl)cyclopropanecarbonitrile | 74205-06-4 | Benchchem [benchchem.com]
- 3. 1-(3-METHOXYPHENYL)CYCLOPROPANE CARBONITRILE | 74205-01-9 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 1-(3-METHOXYPHENYL)CYCLOPROPANE CARBONITRILE CAS#: 74205-01-9 [m.chemicalbook.com]
- 6. 1-(3-METHOXYPHENYL)CYCLOPROPANE CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 7. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aksci.com [aksci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [1-(3-Methoxyphenyl)cyclopropanecarbonitrile CAS number 74205-01-9]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1391654#1-3-methoxyphenyl-cyclopropanecarbonitrile-cas-number-74205-01-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com